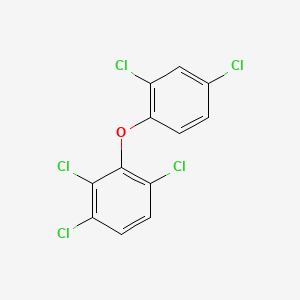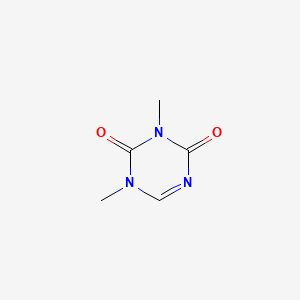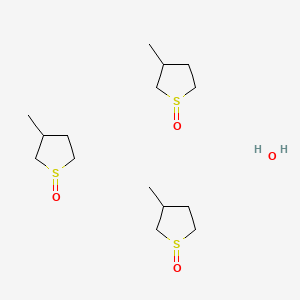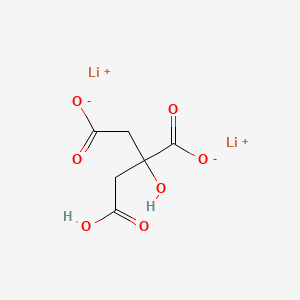
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C6H6Li2O7. It is a derivative of citric acid, where lithium ions replace two of the hydrogen atoms. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of citric acid with lithium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid is dissolved and lithium hydroxide is gradually added. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The lithium ions in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange reactions can be carried out using various metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or aldehydes.
Scientific Research Applications
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves its interaction with specific molecular targets. The lithium ions in the compound can interact with enzymes and other proteins, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trisodium 2-hydroxypropane-1,2,3-tricarboxylate: A similar compound where sodium ions replace the lithium ions.
Calcium 2-hydroxypropane-1,2,3-tricarboxylate: Another derivative with calcium ions.
Uniqueness
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to the presence of lithium ions, which impart specific properties and reactivity. The lithium ions can influence the compound’s solubility, stability, and interactions with other molecules, making it distinct from its sodium and calcium counterparts.
Properties
CAS No. |
94138-94-0 |
|---|---|
Molecular Formula |
C6H6Li2O7 |
Molecular Weight |
204.0 g/mol |
IUPAC Name |
dilithium;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7.2Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
KPHBXCOBSIAOGG-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


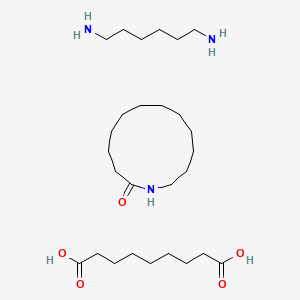
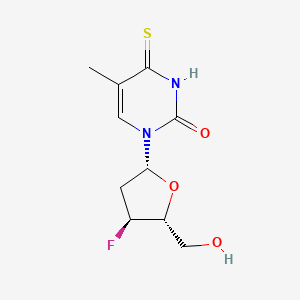
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)
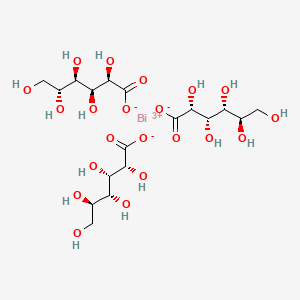
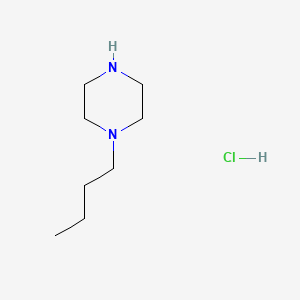
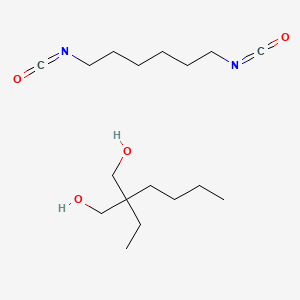
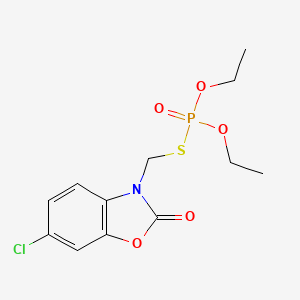
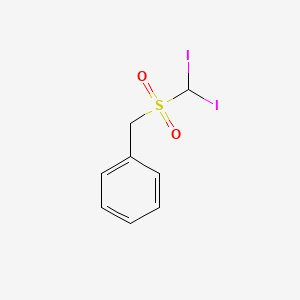

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
